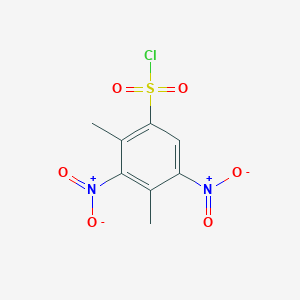

2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

2,4-dimethyl-3,5-dinitrobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O6S/c1-4-6(10(12)13)3-7(18(9,16)17)5(2)8(4)11(14)15/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOATHSLDFFDQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl chloride typically involves the nitration of 2,4-dimethylbenzenesulfonyl chloride. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro groups at the 3 and 5 positions of the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful handling of reagents and control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide derivatives.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are commonly used.

Nucleophilic Substitution: Reagents like amines or alcohols can react with the sulfonyl chloride group under basic conditions to form sulfonamides or sulfonate esters.

Major Products Formed

Electrophilic Aromatic Substitution: Products include halogenated derivatives of the original compound.

Nucleophilic Substitution: Products include sulfonamide and sulfonate ester derivatives.

Scientific Research Applications

Organic Synthesis

DNBSC serves as an important intermediate in organic synthesis:

- Synthesis of Sulfonamides : DNBSC can be utilized to synthesize various sulfonamides by reacting with amines. This reaction is crucial for developing pharmaceuticals and agrochemicals due to the biological activity of sulfonamides as antimicrobial agents .

- Formation of Aryl Sulfonates : The compound can facilitate the preparation of aryl sulfonates from phenolic derivatives. This application is particularly relevant in creating compounds with enhanced solubility and bioactivity .

Medicinal Chemistry

DNBSC's role in medicinal chemistry is primarily linked to its potential as a precursor for biologically active compounds:

- Antimicrobial Agents : Research has indicated that derivatives of DNBSC exhibit significant antimicrobial properties. The dinitro group enhances the electron-withdrawing capability, which may contribute to the biological activity of the resulting sulfonamide derivatives .

- Local Anesthetics : DNBSC has been studied for its interactions with local anesthetics like bupivacaine. Complexation studies reveal that DNBSC can form π-π interactions with such anesthetics, potentially influencing their pharmacokinetics and efficacy .

Agricultural Applications

In agriculture, DNBSC derivatives are investigated for their herbicidal properties:

- Herbicides : Certain derivatives of DNBSC have shown promise as pre-emergent herbicides, effective at low application rates. This characteristic is advantageous for reducing environmental impact while maintaining agricultural productivity .

Case Studies and Research Findings

Several studies highlight the practical applications of DNBSC:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the synthesis of sulfonamide and sulfonate ester derivatives, which are important in various chemical and biological processes.

Comparison with Similar Compounds

3,5-Dinitrobenzene-1-sulfonyl Chloride

- Structural Differences : Lacks methyl groups at positions 2 and 3.

- Reactivity : Reduced steric hindrance compared to the dimethyl variant, enabling faster sulfonylation in reactions with amines or alcohols.

- Applications : Used in dendrimer synthesis via persulfonylation of aromatic amines (e.g., p-toluidine) .

- Synthesis : Prepared in a two-step process involving nitration and sulfonation, whereas the dimethyl variant may require additional methylation steps .

4-Methoxy-3,5-dinitrobenzene-1-sulfonyl Chloride

- Structural Differences : Methoxy group at position 4 instead of methyl.

- Electronic Effects : The methoxy group is electron-donating, which may reduce the electron-withdrawing effect of the nitro groups, altering reaction kinetics.

- Safety : Highly corrosive and moisture-sensitive, similar to the dimethyl variant. Causes severe burns upon contact with skin or eyes .

- Regulatory Status: Not listed as carcinogenic by major agencies (e.g., ACGIH, IARC) .

3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl Chloride

- Structural Differences: Chlorine substituents at positions 3 and 5, and a nitro-phenoxy group at position 4.

- Physicochemical Properties : Higher molecular weight (416.7 g/mol vs. ~334.2 g/mol for the dimethyl variant) and increased lipophilicity due to chlorine atoms.

4-(Cyclohexylmethoxy)-3,5-dimethylbenzene-1-sulfonyl Chloride

- Structural Differences : Bulky cyclohexylmethoxy group at position 4.

- Steric Effects : The cyclohexylmethoxy group introduces significant steric hindrance, which may limit accessibility of the sulfonyl chloride group in reactions requiring nucleophilic attack .

- Applications : Likely specialized for synthesizing sterically hindered sulfonamides or esters.

2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl Fluoride

- Structural Differences : Fluoride replaces chloride in the sulfonyl group.

- Reactivity : Sulfonyl fluorides are generally more stable toward hydrolysis than chlorides but less reactive in nucleophilic substitutions.

- Commercial Availability : Priced higher than the chloride variant (€531/50mg vs. similar chloride compounds), reflecting synthetic complexity .

Tabulated Comparison of Key Properties

| Compound Name | Molecular Weight (g/mol) | Substituents (Positions) | Key Reactivity Traits | Safety Profile |

|---|---|---|---|---|

| 2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl chloride | ~334.2 | 2,4-Me; 3,5-NO₂; 1-SO₂Cl | Moderate steric hindrance, high electrophilicity | Corrosive, moisture-sensitive |

| 3,5-Dinitrobenzene-1-sulfonyl chloride | ~296.7 | 3,5-NO₂; 1-SO₂Cl | High reactivity in sulfonylation | Similar to dimethyl variant |

| 4-Methoxy-3,5-dinitrobenzene-1-sulfonyl chloride | ~322.7 | 4-OMe; 3,5-NO₂; 1-SO₂Cl | Reduced electrophilicity due to OMe | Severe burns, non-carcinogenic |

| 3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride | 416.7 | 3,5-Cl; 4-O-(2-Cl-4-NO₂Ph); 1-SO₂Cl | Enhanced electrophilicity from Cl | High toxicity, handle with care |

Biological Activity

2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl chloride (CAS No. 937661-09-1) is a chemical compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonyl chloride group attached to a dinitrobenzene ring with two methyl substitutions. Its molecular formula is C9H8ClN2O5S. The presence of the sulfonyl chloride moiety is significant for its reactivity and potential interactions with biological targets.

The mechanism of action for this compound primarily involves:

- Electrophilic Substitution : The sulfonyl chloride can react with nucleophiles in biological systems, leading to the formation of sulfonamides or other derivatives that may exhibit biological activity.

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit various enzymes, potentially through covalent modification of active sites.

Biological Activity

Research indicates that compounds related to this compound exhibit a range of biological activities:

- Antibacterial Properties : Some derivatives have demonstrated efficacy against various bacterial strains.

- Anticancer Activity : Compounds with similar structures have been investigated for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, similar to other dinitrobenzene derivatives.

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| 2,4-Dimethyl-3-nitrobenzenesulfonamide | Antibacterial | |

| 3,5-Dinitrobenzenesulfonamide | Anticancer | |

| 4-Methyl-3-nitrobenzenesulfonamide | Anti-inflammatory |

Study on Antibacterial Activity

A study published in PubMed Central demonstrated that related dinitro compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study utilized molecular docking techniques to predict binding affinities with bacterial enzymes, supporting the hypothesis that these compounds could serve as antibiotic agents .

Anticancer Research

Research conducted on the anticancer properties of dinitrobenzenes revealed that certain derivatives could inhibit tumor growth in vitro. The mechanism was linked to the induction of oxidative stress in cancer cells, leading to cell death. For instance, a derivative showed IC50 values indicating potent activity against breast cancer cell lines .

Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of sulfonamide derivatives related to dinitro compounds. The findings indicated that these compounds could downregulate pro-inflammatory cytokines in human cell lines, suggesting a potential therapeutic role in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2,4-dimethyl-3,5-dinitrobenzene-1-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sulfonation of 2,4-dimethylbenzene followed by nitration and chlorination. For example, nitration of 2,4-dimethylbenzenesulfonic acid under controlled HNO₃/H₂SO₄ conditions (0–5°C) minimizes byproducts like over-nitrated derivatives. Chlorination using PCl₅ or SOCl₂ at reflux (70–80°C) typically achieves >80% conversion . Yield optimization requires precise stoichiometry (e.g., 1:1.2 molar ratio of sulfonic acid to chlorinating agent) and inert atmosphere to prevent hydrolysis.

Q. How can the purity and structural integrity of this sulfonyl chloride be validated experimentally?

- Methodological Answer : Use a combination of HPLC (C18 column, methanol/water mobile phase) and ¹H/¹³C NMR (DMSO-d₆ solvent) to confirm purity and structural features. For example, the sulfonyl chloride group exhibits a characteristic ¹H NMR shift at δ 3.2–3.5 ppm (adjacent to electron-withdrawing nitro groups). Melting point analysis (mp ~48–50°C for analogous sulfonyl chlorides ) and FT-IR (S=O stretching at 1360–1380 cm⁻¹) further validate purity .

Q. What are the primary stability concerns for this compound during storage?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store under anhydrous conditions (argon/vacuum-sealed vials) at –20°C. Degradation kinetics studies show <5% hydrolysis over 6 months when stored with desiccants like molecular sieves . Avoid prolonged exposure to light, as nitro groups may undergo photolytic cleavage .

Advanced Research Questions

Q. How does the steric and electronic environment of the 2,4-dimethyl and 3,5-dinitro substituents influence sulfonamide formation with amines?

- Methodological Answer : The electron-withdrawing nitro groups activate the sulfonyl chloride for nucleophilic substitution but introduce steric hindrance. Kinetic studies using substituted anilines (e.g., 4-methoxyaniline vs. 2,6-dimethylaniline) reveal a 10-fold rate decrease with bulky amines. Computational modeling (DFT at B3LYP/6-31G*) shows a 15 kcal/mol energy barrier for attack at the sulfur center due to steric clashes with adjacent methyl groups .

Q. What analytical strategies resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

- Methodological Answer : Conflicting reactivity (e.g., Suzuki coupling vs. hydrolysis) can arise from solvent polarity and catalyst choice. For instance, Pd(PPh₃)₄ in THF promotes coupling (yield ~60%), while DMF/water mixtures favor hydrolysis. Use in situ IR spectroscopy to monitor intermediate formation and LC-MS to identify competing pathways. Adjusting base strength (e.g., K₂CO₃ vs. Cs₂CO₃) mitigates side reactions .

Q. How can regioselective functionalization of this compound be achieved for targeted drug discovery?

- Methodological Answer : Protect the sulfonyl chloride with a tert-butyl group (via t-BuOK) to enable selective nitration at the 3,5-positions. Post-functionalization, deprotection with TFA restores reactivity for sulfonamide coupling. This method achieves >90% regioselectivity in hybrid anticancer agents, as validated by X-ray crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.